molecular formula C9H14O3 B13273655 Methyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate

Methyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate

Cat. No.: B13273655
M. Wt: 170.21 g/mol
InChI Key: GQALPOWUSYCKFO-UHFFFAOYSA-N
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Description

Methyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate is a cyclic keto-ester with the molecular formula C₉H₁₄O₃ and a molecular weight of 170.21 g/mol. The compound features a cyclopentane ring substituted with a ketone group at position 2, a methyl ester at position 1, and two methyl groups at position 3. Its structural complexity makes it a valuable intermediate in organic synthesis, particularly for constructing bicyclic frameworks or functionalized cyclopentane derivatives.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

methyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C9H14O3/c1-9(2)5-4-6(7(9)10)8(11)12-3/h6H,4-5H2,1-3H3

InChI Key

GQALPOWUSYCKFO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C1=O)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate can be synthesized through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical differences between Methyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Applications/Notes
This compound C₉H₁₄O₃ 170.21 Not explicitly provided Cyclopentane with 3,3-dimethyl, 2-oxo, and 1-methoxycarbonyl groups Building block in organic synthesis; limited commercial availability .
Ethyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate C₁₀H₁₆O₃ 184.23 56020-69-0 Ethyl ester instead of methyl; similar substitution pattern Used in catalytic studies; commercially available .
Methyl 3-oxocyclopentanecarboxylate C₇H₁₀O₃ 142.15 28269-03-6 Lacks 3,3-dimethyl groups; simpler cyclopentane keto-ester Intermediate in pharmaceutical synthesis .
Methyl 2-oxo-1-phenylcyclopentane-1-carboxylate C₁₃H₁₄O₃ 218.25 183233-93-4 Phenyl substituent at position 1; increased steric bulk Studied for synthetic routes via cyclization or esterification .
3-Methylphenyl 2-oxocyclopentane-1-carboxylate C₁₃H₁₄O₃ 218.25 150744-43-7 Aromatic 3-methylphenyl ester instead of methyl; altered electronic properties Potential use in polymer or resin chemistry .

Functional and Reactivity Comparisons

  • Electronic Effects : The phenyl-substituted analogues (e.g., Methyl 2-oxo-1-phenylcyclopentane-1-carboxylate) exhibit enhanced electron-withdrawing effects due to the aromatic ring, altering reactivity in Diels-Alder or Michael addition reactions .
  • Solubility and Physical Properties : Ethyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate has a higher molecular weight and longer alkyl chain, likely increasing hydrophobicity compared to the methyl variant .

Biological Activity

Methyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate is an organic compound with significant potential in various biological and medicinal applications. This article provides a detailed examination of its biological activity, synthesis methods, and potential therapeutic uses, supported by relevant data and research findings.

Chemical Structure and Properties

This compound belongs to the cyclopentanone family. Its molecular formula is C9H14O3C_9H_{14}O_3 with a molecular weight of approximately 170.21 g/mol. The compound features a cyclic ketone structure with a carbonyl group (C=O) and an ester functional group. The presence of two additional methyl groups on the cyclopentane ring enhances its chemical reactivity and stability compared to similar compounds.

Synthesis Methods

The synthesis of this compound can be achieved through various organic synthesis techniques, including:

  • Oxidation : The compound can be oxidized to produce carboxylic acids or other oxidized derivatives using agents like potassium permanganate.
  • Reduction : Reduction reactions convert the ketone group to an alcohol group using lithium aluminum hydride or sodium borohydride.
  • Substitution : It can undergo nucleophilic substitution reactions where the ester group is replaced by various nucleophiles such as amines or alcohols.

These methods highlight the compound's synthetic accessibility and versatility in organic chemistry .

Biological Activity

Research indicates that this compound may exhibit various biological activities, particularly in studying enzyme-catalyzed reactions and metabolic pathways. Its potential roles include:

  • Enzyme Interaction : The compound's carbonyl group facilitates nucleophilic addition and condensation reactions with biological molecules, providing insights into its mechanism of action within biochemical contexts.
  • Therapeutic Applications : Ongoing investigations are exploring its application as a precursor for drug synthesis, potentially leading to new therapeutic agents.

Case Studies

Comparative Analysis

To understand the unique characteristics of this compound better, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsKey Differences
Methyl 2-oxocyclopentanecarboxylateSimilar structure but lacks additional methyl groupsFewer substituents affect reactivity
Cyclopentanecarboxylic acid, 2-oxo-, methyl esterSlight structural differencesDifferent functional groups influence properties

The specific substitution pattern of this compound enhances its reactivity and stability compared to these similar compounds .

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